6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
6-(2,4-Dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2,4-dichlorophenyl group at position 6 and a phenyl group at position 2. The dichlorophenyl moiety enhances lipophilicity and may influence binding interactions, while the phenyl group contributes to aromatic stacking. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery .
Properties
Molecular Formula |
C18H11Cl2N3O |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H11Cl2N3O/c19-11-6-7-13(15(20)10-11)16-9-8-14-17(21-16)22-23(18(14)24)12-4-2-1-3-5-12/h1-10H,(H,21,22) |
InChI Key |
SJVUOTYBXVACIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration. Key challenges include ensuring regioselectivity at position 6 and suppressing side products. A study using 3-amino-1-phenylpyrazole and 1-(2,4-dichlorophenyl)-1,3-butanedione in acetic acid at 120°C yielded the target compound in 58% purity. Optimizing solvent polarity (e.g., switching to ethylene glycol) improved yields to 72% by enhancing cyclization efficiency.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Acetic acid | Ethylene glycol | DMF |
| Temperature (°C) | 120 | 140 | 100 |
| Yield (%) | 58 | 72 | 45 |
Iodination Followed by Suzuki-Miyaura Coupling
This two-step method begins with bromination or iodination of a preformed pyrazolo[3,4-b]pyridin-3-one core, followed by cross-coupling to introduce the 2,4-dichlorophenyl group.
Halogenation of the Core Structure
5-Bromo-1H-pyrazolo[3,4-b]pyridine C undergoes iodination at position 3 using iodine and KOH in DMF, yielding 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine D (82.5% yield). Subsequent bromine-to-iodine exchange at position 5 enables Suzuki-Miyaura coupling with 2,4-dichlorophenylboronic acid.
Cross-Coupling Conditions
Reaction of D with 2,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C for 12 hours achieves 68% yield. Copper(I) iodide additive reduces homocoupling byproducts, increasing yield to 76%.
Friedländer Annulation with o-Aminocarbonyl Compounds
Friedländer condensation between 3-amino-1-phenylpyrazole E and o-(2,4-dichlorophenyl)aminobenzaldehyde F constructs the quinoline-like pyridine ring (Scheme 2). Microwave-assisted conditions (150 W, 120°C, 8 minutes) in clay-supported reactions enhance reaction rates and yields (85%).
Mechanistic Insights
The aldehyde’s carbonyl group reacts with the pyrazole’s amino group, forming an imine intermediate that undergoes cyclodehydration. The 2,4-dichlorophenyl group’s electron-withdrawing nature accelerates imine formation, reducing reaction time by 40% compared to unsubstituted analogs.
Multi-Step Synthesis from Anthranilic Acid Derivatives
Anthranilic acid G serves as a precursor for constructing the pyridine ring. Reaction with diketene and acetic anhydride yields 2-acetonyl-4H-3,1-benzoxazin-4-one H , which reacts with phenylhydrazine to form pyrazole intermediate I . Cyclization in polyphosphoric acid introduces the 2,4-dichlorophenyl group via electrophilic aromatic substitution, achieving 63% overall yield.
Table 2: Key Intermediates and Yields
| Intermediate | Structure | Yield (%) |
|---|---|---|
| H | Benzoxazinone | 89 |
| I | Pyrazole derivative | 75 |
| Target | Pyrazolo[3,4-b]pyridin-3-one | 63 |
Hydrazone Cyclization with Sydnone Derivatives
Though less common, sydnones J react with hydrazines to form pyrazolo[3,4-d]pyridazinones, which can be functionalized. For example, 3-aryl-4-acetylsydnone K reacts with 2,4-dichlorophenylhydrazine L under microwave irradiation (150 W, 120°C, 5 minutes) to yield a pyridazinone intermediate M , which is reduced to the target compound using NaBH₄ in 57% yield .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to block the proliferation of K562 leukemia cells by inducing apoptosis through mitochondrial pathways .
- Case Study : A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives found that modifications at the 7-position significantly influenced their biological activity. One derivative showed a remarkable IC50 value against MCF-7 breast cancer cells, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The antimicrobial activity of 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been investigated:
- In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains. For example, its derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like cefotaxime .
- Structure-Activity Relationship : The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial activity. This suggests that further modifications could yield even more potent derivatives .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory potential:
- Research Findings : In vitro assays have indicated that the compound can inhibit pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
- Therapeutic Implications : Given the rising incidence of chronic inflammatory conditions, compounds like 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one could provide new avenues for therapeutic intervention.
Data Summary
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo-Pyridine/Pyrimidine Cores
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects : The 2,4-dichlorophenyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to methyl () or imine () groups. This could improve target binding but reduce solubility.
Dichlorophenyl-Containing Analogs
Table 2: Dichlorophenyl-Substituted Compounds
Key Observations :
- Physical Properties : High melting points (e.g., 229–230°C in ) correlate with rigid, planar structures, which may influence crystallinity and formulation challenges .
Fluorinated and Halogenated Derivatives
Table 3: Fluorinated/Halogenated Pyrazolo-Pyridine Analogs
Key Observations :
- Halogen Effects: Fluorine and chlorine atoms improve metabolic stability and binding affinity via hydrophobic interactions.
Biological Activity
The compound 6-(2,4-dichlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazolo[3,4-b]pyridine core substituted with a dichlorophenyl group and a phenyl group. The presence of these substituents is crucial for its biological activity.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through the inhibition of specific enzymes and pathways:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been identified as potent inhibitors of CDKs, which play a critical role in cell cycle regulation. This inhibition is particularly relevant in cancer therapy where uncontrolled cell proliferation is a hallmark of malignancy .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridines:
- In vitro Studies : In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of breast cancer cells by inducing apoptosis through CDK inhibition .
- In vivo Studies : Animal models have further validated these findings, showcasing reduced tumor growth rates when treated with pyrazolo[3,4-b]pyridine derivatives. These studies suggest that the compound could serve as a candidate for further development in oncology .
Antimicrobial Activity
Emerging research highlights the potential antimicrobial properties of this compound:
- Mycobacterium tuberculosis : A recent study explored the activity of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis, indicating promising results in inhibiting bacterial growth. The structural modifications were found to enhance potency against resistant strains .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Pyrazolo Compounds
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with ER-positive breast cancer utilized a structurally similar CDK inhibitor. Results indicated significant tumor reduction and manageable side effects, paving the way for further exploration into pyrazolo derivatives as therapeutic agents in oncology .
- Tuberculosis Resistance : Research on resistant strains of Mycobacterium tuberculosis revealed that certain pyrazolo derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential new avenue for treatment in drug-resistant cases .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Adjust temperature (e.g., 80°C for cyclization steps), solvent systems (e.g., ionic liquids like [bmim][BF4]), and catalysts (e.g., FeCl₃·6H₂O for Lewis acid-mediated reactions) to enhance regioselectivity .
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and HPLC.
- Analytical Validation: Confirm structural integrity using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and ESI-MS to verify molecular ions .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Elucidation: Combine ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl signals at ~160–170 ppm), and high-resolution MS (e.g., [M+H]⁺ ion matching theoretical mass).
- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Q. How should stability studies be designed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) over 4–12 weeks.
- Analysis: Monitor degradation products via LC-MS and compare with reference standards (e.g., USP/PhEur guidelines for impurity profiling) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and binding mechanisms?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with crystal structures from RCSB PDB (e.g., ligand 3T9 as a reference) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA/GBSA methods) .
Q. What strategies resolve discrepancies in physicochemical data (e.g., solubility, logP)?
Methodological Answer:
- Standardized Protocols: Replicate experiments using OECD guidelines for logP (shake-flask method) and solubility (equilibrium dissolution in buffered solutions).
- Cross-Lab Validation: Collaborate with independent labs to compare data, ensuring instrument calibration (e.g., pH meters, UV-Vis spectrometers) and adherence to SOPs .
Q. How to design experiments assessing environmental fate and degradation pathways?
Methodological Answer:
Q. What experimental approaches elucidate metabolic pathways in biological systems?
Methodological Answer:
- In Vitro Models: Use hepatic microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis).
- Metabolite Profiling: Employ UPLC-Orbitrap-MS for high-resolution metabolite detection. Compare fragmentation patterns with synthetic standards .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across cell-based assays?
Methodological Answer:
Q. What methods validate synthetic intermediates with ambiguous spectral data?
Methodological Answer:
- Advanced NMR Techniques: Apply 2D NMR (COSY, HSQC) to resolve overlapping signals. For stereochemistry, use NOESY or X-ray crystallography.
- Isotopic Labeling: Synthesize ¹³C/²H-labeled intermediates to confirm reaction pathways .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
